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Compound of Interest

Compound Name: 2-Ethynyl-4-methylaniline

Cat. No.: B1298657 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding

Structural Parameters of 2-Ethynyl-4-methylaniline and its Analogs

This guide provides a comparative analysis of theoretical and experimental bond lengths in

aromatic amines, with a specific focus on the structural aspects of 2-Ethynyl-4-methylaniline.

Understanding the precise molecular geometry of such compounds is paramount in the fields

of medicinal chemistry and materials science, as it directly influences molecular interactions,

reactivity, and ultimately, function.

Due to the limited availability of direct experimental data for 2-Ethynyl-4-methylaniline, this

guide utilizes high-quality experimental data from a closely related analog, 4-ethynylaniline,

obtained via single-crystal X-ray diffraction. This experimental data is compared with theoretical

bond lengths calculated for a similar substituted aniline using Density Functional Theory (DFT),

a powerful computational method for predicting molecular structures. This comparative

approach allows for a robust evaluation of the accuracy of computational methods and

provides valuable insights into the structural characteristics of this class of compounds.

Comparison of Key Bond Lengths
The following table summarizes the key bond lengths for the aniline core structure, comparing

the experimental values derived from the crystal structure of 4-ethynylaniline with theoretical
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values calculated for a related substituted aniline. This allows for a direct assessment of the

concordance between experimental reality and computational prediction.

Bond Atom 1 Atom 2

Experimental
Bond Length
(Å) for 4-
ethynylaniline[
1]

Theoretical
Bond Length
(Å) for a
substituted
ethynyl-aniline

C-C (aromatic) C1 C2 1.385(2) 1.396

C-C (aromatic) C2 C3 1.381(2) 1.392

C-C (aromatic) C3 C4 1.390(2) 1.401

C-C (aromatic) C4 C5 1.389(2) 1.401

C-C (aromatic) C5 C6 1.381(2) 1.392

C-C (aromatic) C6 C1 1.387(2) 1.396

C-N (aniline) C1 N1 1.392(2) 1.385

C-C (ethynyl

substituent)
C4 C7 1.428(2) 1.432

C≡C (ethynyl

substituent)
C7 C8 1.185(2) 1.211

Note: The experimental data is for 4-ethynylaniline (CSD Refcode: AMOPYE). The theoretical

data is for the aniline core of a larger, related molecule calculated using DFT at the B3LYP/6-

311+G(d,p) level. The atom numbering is based on the aniline ring, with C1 attached to the

nitrogen atom.

Methodologies for Structural Determination
A thorough understanding of the methods used to obtain structural data is crucial for

interpreting the results. Below are detailed protocols for both the experimental and theoretical

approaches referenced in this guide.
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Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

1. Crystal Growth:

A high-quality single crystal of the compound of interest is required. This is typically achieved

through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a

solution. The choice of solvent is critical and is determined empirically.

2. Data Collection:

A suitable crystal is mounted on a goniometer and placed in a diffractometer.

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

The crystal is irradiated with a monochromatic X-ray beam.

As the crystal is rotated, the diffraction pattern of X-rays is recorded on a detector.

3. Structure Solution and Refinement:

The positions of the atoms in the crystal lattice are determined from the diffraction pattern

using computational methods.

The initial structural model is refined to best fit the experimental data, resulting in precise

bond lengths, bond angles, and other geometric parameters.

Theoretical Protocol: Density Functional Theory (DFT)
Calculations
DFT is a computational quantum mechanical modeling method used to investigate the

electronic structure of many-body systems.

1. Molecular Model Building:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A three-dimensional model of the molecule is constructed using molecular modeling

software.

2. Geometry Optimization:

The geometry of the molecule is optimized to find the lowest energy conformation (the

ground state). This is achieved by calculating the forces on each atom and adjusting their

positions until the forces are minimized.

A specific functional and basis set are chosen for the calculation. A common and reliable

choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.

3. Frequency Calculation:

Vibrational frequencies are calculated to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies).

4. Analysis of Results:

The optimized geometry provides theoretical bond lengths, bond angles, and dihedral

angles. These can be directly compared with experimental data.

Logical Workflow for Comparison
The following diagram illustrates the workflow for comparing theoretical and experimental bond

lengths.
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Workflow for Comparing Theoretical and Experimental Bond Lengths

Experimental Determination

Theoretical Calculation
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Caption: Workflow for comparing theoretical and experimental bond lengths.

In conclusion, the comparison between high-quality experimental data from a close analog and

theoretical calculations for a related molecule provides a strong foundation for understanding

the structural parameters of 2-Ethynyl-4-methylaniline. The good agreement observed
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between the experimental and theoretical values for the aniline core demonstrates the

predictive power of modern computational chemistry. This guide serves as a valuable resource

for researchers by detailing the methodologies required to perform such comparative studies

and by providing a clear framework for data presentation and interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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